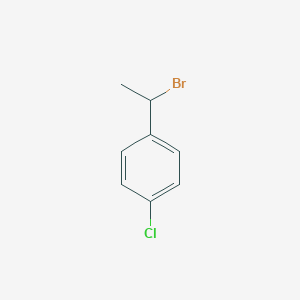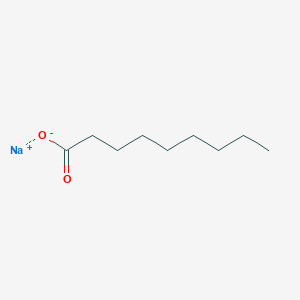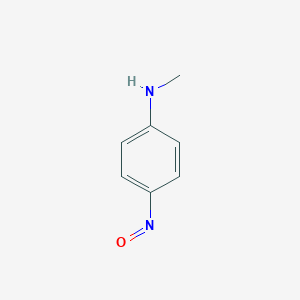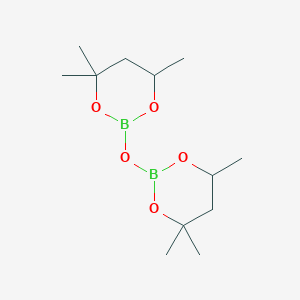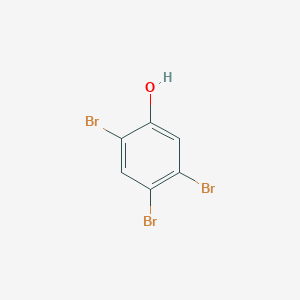
2,4,5-Tribromofenol
Descripción general
Descripción
2,4,5-Tribromophenol is a brominated derivative of phenol. It is a white crystalline solid with a molecular formula of C6H3Br3O. This compound is known for its use in various industrial applications, particularly as an intermediate in the synthesis of other chemical compounds.
Aplicaciones Científicas De Investigación
2,4,5-Tribromophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, wood preservatives, and other industrial chemicals.
Mecanismo De Acción
Target of Action
2,4,5-Tribromophenol, also known as Phenol, 2,4,5-tribromo-, is a brominated derivative of phenol It’s known that brominated phenols can interact with various biological molecules due to their structural similarity to phenol, a common structural motif in many bioactive compounds .
Mode of Action
It’s known that brominated phenols can undergo various reactions in biological systems, including debromination, hydroxylation, and methylation . These reactions can alter the function of the target molecules and lead to changes in cellular processes .
Biochemical Pathways
It’s known that the compound can be metabolized by microorganisms, leading to the formation of various transformation products . These products can affect different biochemical pathways, potentially leading to downstream effects such as the production of toxic compounds .
Pharmacokinetics
Studies on the related compound 2,4,6-tribromophenol suggest that it is rapidly excreted primarily via urine, with a significant portion of the dose recovered after 24 hours
Result of Action
It’s known that brominated phenols can have various biological effects, including cytotoxicity and endocrine disruption
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-Tribromophenol. For example, the compound’s transformation and degradation can be influenced by factors such as pH, temperature, and the presence of other chemicals . Additionally, the compound’s bioavailability and toxicity can be affected by its concentration in the environment and the presence of other pollutants .
Análisis Bioquímico
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions and the presence of other compounds .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,5-Tribromophenol can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2,4,5-Tribromophenol can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2,4,5-Tribromophenol is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
2,4,5-Tribromophenol is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,5-Tribromophenol can be synthesized through the bromination of phenol. The process involves the controlled addition of bromine to phenol in the presence of a solvent such as glacial acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol or petroleum ether .
Industrial Production Methods: Industrial production of phenol, 2,4,5-tribromo- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Tribromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in phenol, 2,4,5-tribromo- can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form less brominated phenols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like zinc dust or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include various substituted phenols.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include less brominated phenols and phenol itself.
Comparación Con Compuestos Similares
Phenol, 2,4,6-tribromo-: Known for its use as a flame retardant and wood preservative.
Phenol, 2,3,5-tribromo-: Studied for its potential biological activity and use in organic synthesis.
Propiedades
IUPAC Name |
2,4,5-tribromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSKKJATQFMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162600 | |
| Record name | Phenol, 2,4,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-61-7 | |
| Record name | Phenol, 2,4,5-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4,5-tribromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 2,4,5-Tribromophenol formed in living organisms?
A1: 2,4,5-Tribromophenol is primarily formed as a metabolite of BDE-99, a type of PBDE. Research has shown that the cytochrome P450 enzyme, specifically CYP2B6, plays a key role in the oxidative metabolism of BDE-99 in human liver microsomes, leading to the formation of 2,4,5-TBP alongside other hydroxylated metabolites. [] This metabolic pathway has also been observed in animal models. []
Q2: What are the excretion pathways of 2,4,5-Tribromophenol in rats?
A2: Studies in rats have shown that following the metabolism of BDE-99, 2,4,5-TBP is found in various excreta. It's detected in urine, primarily as 2,4,5-tribromophenol and its glucuronide and sulfate conjugates. [] Additionally, 2,4,5-TBP is also identified in feces. [] This suggests multiple excretion pathways for this metabolite.
Q3: Besides being a metabolite, is there evidence of 2,4,5-Tribromophenol being formed through any other mechanisms?
A3: While primarily discussed as a BDE-99 metabolite, there's research exploring the formation of polybrominated dibenzo-p-dioxins/furans (PBDD/Fs) from bromophenols. One study utilizes quantum chemical calculations and direct dynamic studies to investigate the gas-phase formation of PBDD/Fs from precursors, including 2,4,5-tribromophenol and 3,4-dibromophenol. [] This suggests potential pathways for 2,4,5-TBP to be involved in the formation of other environmental contaminants.
Q4: Are there significant differences in how various species metabolize BDE-99 and consequently produce 2,4,5-Tribromophenol?
A4: Yes, research indicates interspecies differences in BDE-99 metabolism. Studies comparing rats and mice show that mice excrete a larger proportion of the BDE-99 dose in urine and less in feces compared to rats. [] This suggests differences in metabolic pathways and excretion mechanisms between these species, potentially influencing the levels of 2,4,5-TBP produced.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


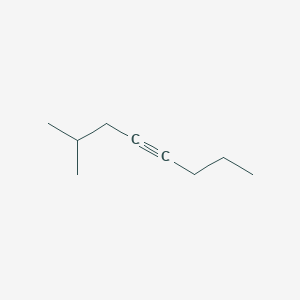



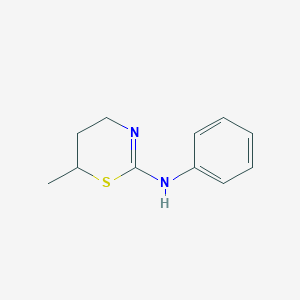
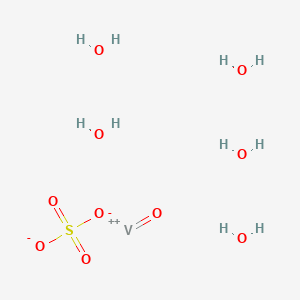

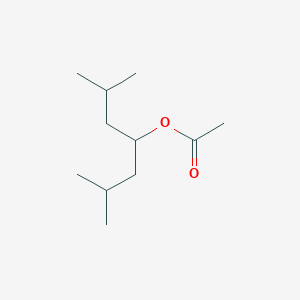
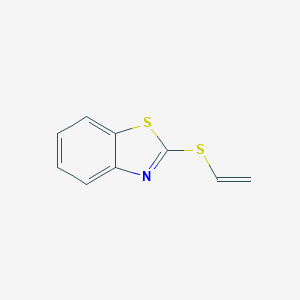
![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
